molecular formula C4H4Cl2Hg2O B14476797 Mercury, 2,5-furylidenebis(chloro- CAS No. 67465-41-2

Mercury, 2,5-furylidenebis(chloro-

Cat. No.: B14476797
CAS No.: 67465-41-2
M. Wt: 540.16 g/mol
InChI Key: KHMNHJAVDGGCFD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercury, 2,5-furylidenebis(chloro-) is an organometallic compound with the molecular formula C4-H2-Cl2-Hg2-O and a molecular weight of 538.14 This compound is known for its unique structure, which includes a furan ring bonded to mercury atoms through chlorine atoms

Preparation Methods

The synthesis of Mercury, 2,5-furylidenebis(chloro-) typically involves the reaction of furan derivatives with mercury chloride under specific conditions. One common method includes the use of 2,5-dichlorofuran as a starting material, which reacts with mercury(II) chloride in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Mercury, 2,5-furylidenebis(chloro-) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halide salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which Mercury, 2,5-furylidenebis(chloro-) exerts its effects involves its ability to bind with various molecular targets. The compound’s mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular functions . The pathways involved in its action include the chelation of mercury ions and the formation of stable complexes with biomolecules.

Comparison with Similar Compounds

Mercury, 2,5-furylidenebis(chloro-) can be compared with other organomercury compounds such as mercury(II) chloride and methylmercury. While all these compounds contain mercury, they differ in their chemical structures and reactivity:

Properties

CAS No.

67465-41-2

Molecular Formula

C4H4Cl2Hg2O

Molecular Weight

540.16 g/mol

IUPAC Name

chloro-[5-(chloromercurio)-2,5-dihydrofuran-2-yl]mercury

InChI

InChI=1S/C4H4O.2ClH.2Hg/c1-2-4-5-3-1;;;;/h1-4H;2*1H;;/q;;;2*+1/p-2

InChI Key

KHMNHJAVDGGCFD-UHFFFAOYSA-L

Canonical SMILES

C1=CC(OC1[Hg]Cl)[Hg]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.